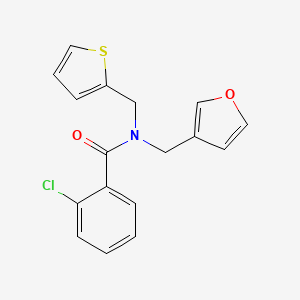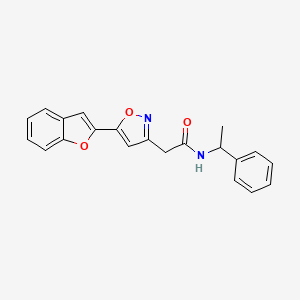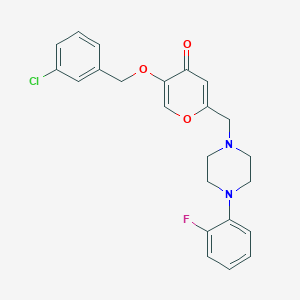![molecular formula C16H11ClN4S2 B2783199 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891102-60-6](/img/structure/B2783199.png)
3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that belongs to the class of triazolopyridazine derivatives. It has received significant attention from the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is not yet fully understood. However, it has been suggested that the compound acts by inhibiting the activity of specific enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and the prevention of cancer cell metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific pathways and enzymes targeted by the compound. Some of the reported effects include the inhibition of cell proliferation, the induction of apoptosis, the modulation of immune responses, and the suppression of inflammation. These effects make it a potential candidate for the treatment of several diseases, including cancer, autoimmune disorders, and inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine for lab experiments is its potent inhibitory activity against several enzymes and receptors. This activity makes it a valuable tool for the study of various biochemical pathways and the development of new drugs. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for the study of 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the study of the compound's mechanism of action and its interactions with specific enzymes and receptors. Additionally, further research is needed to explore the compound's potential applications in the field of nanotechnology, where it could be used as a building block for the synthesis of novel materials and structures.
合成法
The synthesis of 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be achieved by several methods. One of the most common methods involves the reaction of 3-chlorobenzyl chloride with thiophene-2-carbaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with 3-amino-1,2,4-triazole in the presence of acetic anhydride to produce the final compound.
科学的研究の応用
The potential applications of 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine in scientific research are diverse. One of the most promising applications is in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including but not limited to, tyrosine kinases, phosphodiesterases, and adenosine receptors. These activities make it a potential candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-4-1-3-11(9-12)10-23-16-19-18-15-7-6-13(20-21(15)16)14-5-2-8-22-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQKOZZOTTWXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)
![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)


![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)




